3-(3-acetyl-1H-indol-1-yl)-N-(pyridin-3-yl)propanamide
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Overview
Description
3-(3-acetyl-1H-indol-1-yl)-N-(pyridin-3-yl)propanamide is a synthetic organic compound that features an indole ring substituted with an acetyl group and a pyridine ring attached to a propanamide chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Acetylation: The indole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Formation of the Propanamide Chain: The propanamide chain can be introduced through a reaction with 3-bromopropanoic acid or its derivatives.
Coupling with Pyridine: Finally, the pyridine ring is coupled to the propanamide chain using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions might target the carbonyl group in the acetyl moiety.
Substitution: Electrophilic substitution reactions can occur on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for electrophilic substitution might involve Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-acetyl-1H-indol-1-yl)-N-(pyridin-3-yl)propanamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and pyridine moieties can interact with various enzymes and receptors, potentially inhibiting or activating them. The acetyl group might play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide: Lacks the acetyl group.
3-(3-acetyl-1H-indol-1-yl)propanamide: Lacks the pyridine ring.
N-(pyridin-3-yl)propanamide: Lacks the indole ring.
Uniqueness
The presence of both the indole and pyridine rings, along with the acetyl group, might confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C18H17N3O2/c1-13(22)16-12-21(17-7-3-2-6-15(16)17)10-8-18(23)20-14-5-4-9-19-11-14/h2-7,9,11-12H,8,10H2,1H3,(H,20,23) |
InChI Key |
WDYJPHMDAUWNJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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